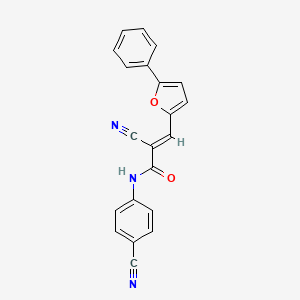

2-cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(4-cyanophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O2/c22-13-15-6-8-18(9-7-15)24-21(25)17(14-23)12-19-10-11-20(26-19)16-4-2-1-3-5-16/h1-12H,(H,24,25)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYNKTFTGOFYDA-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304896-19-3 | |

| Record name | 2-CYANO-N-(4-CYANOPHENYL)-3-(5-PHENYL-2-FURYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

- Chemical Formula : C21H13N3O2

- CAS Number : 304896-19-3

- Molecular Structure : The compound features a cyano group, a furan moiety, and phenyl groups, which contribute to its biological properties.

Biological Activity Overview

The biological activity of 2-cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide has been studied primarily in the context of its anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that compounds containing the 2-cyanoacrylamide moiety exhibit significant anticancer activity. A study highlighted that derivatives of 2-cyanoacrylamide can act as inhibitors of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), a critical regulator in cancer cell survival pathways. The compound demonstrated an IC50 value of 27 nM in inhibiting TAK1, suggesting potent anticancer potential through reversible covalent bonding mechanisms .

Antimicrobial Activity

In vitro studies have shown that various derivatives of cyanoacrylamides exhibit antibacterial and antifungal properties. For instance, similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to over 200 µM against various strains such as Staphylococcus aureus and Escherichia coli .

The mechanism by which 2-cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide exerts its biological effects includes:

- Inhibition of Kinases : By targeting TAK1, the compound disrupts signaling pathways essential for tumor growth and survival.

- Antimicrobial Action : The presence of electron-withdrawing groups enhances the lipophilicity and reactivity of the compound, allowing it to penetrate microbial membranes effectively.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of 2-cyanoacrylamides and evaluated their biological activities. Notably, compounds with additional functional groups showed enhanced activity against specific cancer cell lines compared to their parent compounds .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications to the phenyl and furan rings significantly influenced the biological activity. For example, introducing hydroxyl or methoxy groups increased both antimicrobial and anticancer activities .

Data Tables

| Compound | Target | IC50 (nM) | MIC (µM) |

|---|---|---|---|

| 2-Cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide | TAK1 | 27 | - |

| Derivative A | Staphylococcus aureus | - | 5.64 |

| Derivative B | E. coli | - | 13.40 |

Comparison with Similar Compounds

Q & A

Q. What are the optimal synthetic routes for 2-cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide, and how can reaction yields be improved?

The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Condensation of cyanoacetamide derivatives with aryl aldehydes under reflux conditions in polar solvents (e.g., ethanol, methanol) .

- Step 2 : Catalyzed coupling of intermediates (e.g., furyl acrylates) with 4-cyanophenylamine using catalysts like triethylamine or Pd-based systems .

- Key variables : Reaction temperature (room temp. to reflux), solvent choice, and catalyst loading significantly impact yield. For example, triethylorthoformate enhances coupling efficiency in isopropyl alcohol at reflux .

- Yield optimization : Purification via column chromatography or recrystallization improves purity (>95%) .

Q. How is the compound characterized structurally, and what analytical methods validate its purity?

Structural validation relies on:

- Spectroscopy :

- IR : Confirms functional groups (e.g., C≡N stretch ~2220–2240 cm⁻¹, C=O ~1660–1680 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.0 ppm) and acrylamide backbone signals (δ 10.2–11.8 ppm for NH) .

- MS : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weight (~290–365 g/mol) .

- Elemental analysis : Matches calculated C, H, N percentages with experimental values (e.g., C: ~65–69%, N: ~9–12%) .

Q. What role do the cyano and furyl groups play in the compound’s reactivity?

- Cyano groups : Enhance electrophilicity, enabling nucleophilic additions (e.g., with amines) and participation in Michael reactions .

- Furyl moieties : The electron-rich furan ring facilitates π-π stacking in biological targets and stabilizes charge-transfer interactions .

- Synergistic effects : The conjugated acrylamide backbone links these groups, enabling redox activity and potential as a kinase inhibitor .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Contradictions often arise from:

- Tautomerism : The acrylamide’s keto-enol equilibrium alters NMR signals. Use variable-temperature NMR to identify dominant tautomers .

- Solvent effects : Polar solvents (DMSO-d₆ vs. CDCl₃) shift proton signals. Cross-validate spectra in multiple solvents .

- Impurity interference : Trace by-products (e.g., unreacted cyanoacetamide) mimic splitting patterns. Employ HPLC-MS to isolate pure fractions .

Q. What mechanistic insights explain its inhibitory activity against LexA proteolysis?

- Covalent binding : The acrylamide’s α,β-unsaturated ketone forms a Michael adduct with LexA’s catalytic serine (Ser119), blocking RecA-mediated cleavage .

- Structure-activity : The 5-phenylfuran enhances hydrophobic interactions with LexA’s binding pocket, while the 4-cyanophenyl group stabilizes hydrogen bonds .

- Validation : Competitive inhibition assays (IC₅₀) and molecular docking (e.g., AutoDock Vina) correlate activity with binding affinity .

Q. How can in silico models predict the compound’s pharmacokinetics and toxicity?

- ADME prediction : Tools like SwissADME estimate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.